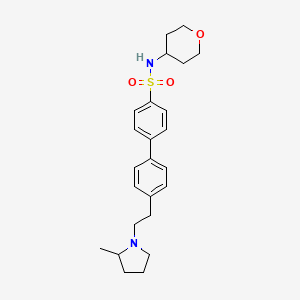![molecular formula C11H17ClN4O B14783995 2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide](/img/structure/B14783995.png)
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide is a synthetic organic compound that features a pyrazine ring substituted with a chlorine atom and an amino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide typically involves the functionalization of pyrazines. One common method is the transition metal-catalyzed cross-coupling reactions, such as the Sonogashira, Heck, Suzuki, and Stille reactions . These reactions are used to form carbon-carbon and carbon-heteroatom bonds on the pyrazine ring.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and microreactors can enhance the efficiency and scalability of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom on the pyrazine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, reducing agents like sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, substitution reactions can yield various derivatives of the original compound with different functional groups attached to the pyrazine ring .
Wissenschaftliche Forschungsanwendungen
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide has several scientific research applications:
Wirkmechanismus
The mechanism of action of (S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity . The compound’s structure allows it to interact with various biological molecules, leading to its observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Chloropyrazine-2-carboxamide: A related compound with similar structural features and biological activities.
N-(3-Chloropyrazin-2-yl)methanesulfonamide:
Uniqueness
(S)-2-Amino-N-((3-chloropyrazin-2-yl)methyl)-N,3-dimethylbutanamide is unique due to its specific substitution pattern on the pyrazine ring, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17ClN4O |
|---|---|
Molekulargewicht |
256.73 g/mol |
IUPAC-Name |
2-amino-N-[(3-chloropyrazin-2-yl)methyl]-N,3-dimethylbutanamide |
InChI |
InChI=1S/C11H17ClN4O/c1-7(2)9(13)11(17)16(3)6-8-10(12)15-5-4-14-8/h4-5,7,9H,6,13H2,1-3H3 |
InChI-Schlüssel |
RDXCQCNJEDBKDE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C(C(=O)N(C)CC1=NC=CN=C1Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


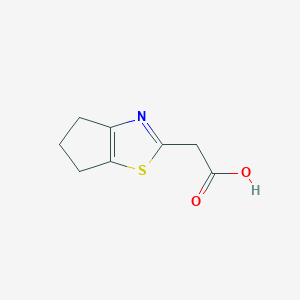
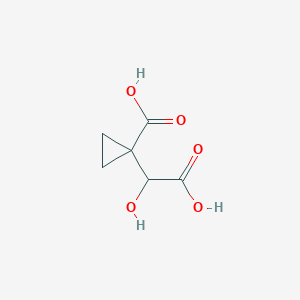
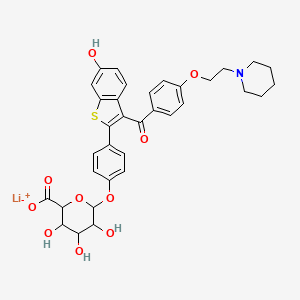
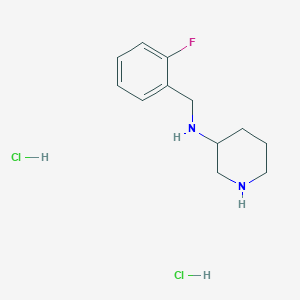
![2-methyl-N-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]pyridine-4-carboxamide](/img/structure/B14783938.png)
![3-[2-(4-Chlorophenyl)imidazo[1,2-a]pyridin-3-yl]-2-propenoic acid](/img/structure/B14783947.png)

![2-amino-N-cyclopropyl-N-[(4-fluorophenyl)methyl]-3-methylbutanamide](/img/structure/B14783959.png)
![2-[2-Bromo-5-[(1s)-2,2,2-trifluoro-1-methyl-ethoxy]-[1,2,4]triazolo[1,5-a]pyridin-8-yl]propan-2-ol](/img/structure/B14783965.png)
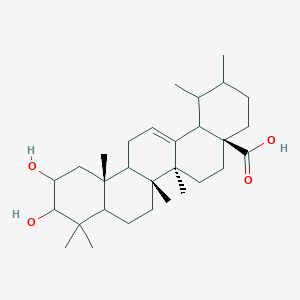
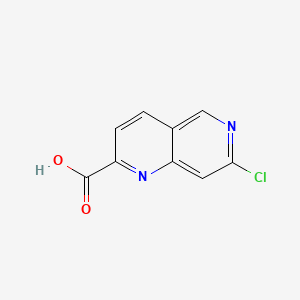

![N-[[1-(2-amino-3-methylbutanoyl)piperidin-3-yl]methyl]-N-cyclopropylacetamide](/img/structure/B14784011.png)
